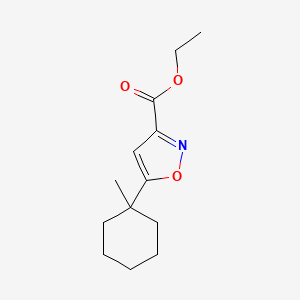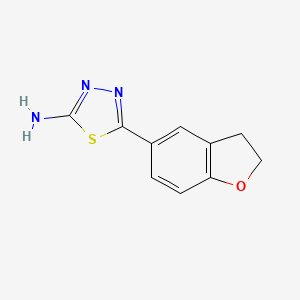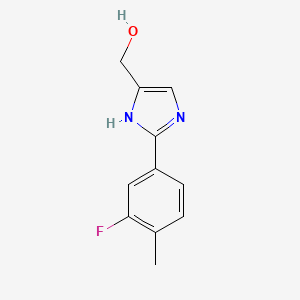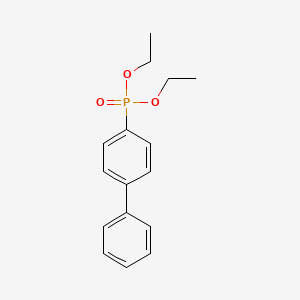
Diethyl 4-Biphenylylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-Biphenylylphosphonate is an organophosphorus compound with the molecular formula C16H17O3P. It is a derivative of phosphonic acid and contains a biphenyl group attached to the phosphorus atom. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 4-Biphenylylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-bromobiphenyl in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF). Another method involves the palladium-catalyzed cross-coupling of diethyl phosphite with aryl halides under microwave irradiation, which provides high yields in a short reaction time .
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of microwave irradiation in these reactions can further enhance the production rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-Biphenylylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the biphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted biphenyl compounds .
Aplicaciones Científicas De Investigación
Diethyl 4-Biphenylylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 4-biphenylylphosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonate group is crucial for its binding affinity and inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Benzylphosphonate: Similar in structure but contains a benzyl group instead of a biphenyl group.
Diethyl Phenylphosphonate: Contains a phenyl group instead of a biphenyl group.
Diethyl 4-Methylbenzylphosphonate: Similar structure with a methyl group on the benzyl ring.
Uniqueness
Diethyl 4-Biphenylylphosphonate is unique due to its biphenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This structural feature enhances its potential as a versatile reagent in organic synthesis and its effectiveness as an enzyme inhibitor .
Propiedades
Fórmula molecular |
C16H19O3P |
|---|---|
Peso molecular |
290.29 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-4-phenylbenzene |
InChI |
InChI=1S/C16H19O3P/c1-3-18-20(17,19-4-2)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Clave InChI |
NRNHMOSFLPYBKL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=C(C=C1)C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-[5,6-dihydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13695456.png)

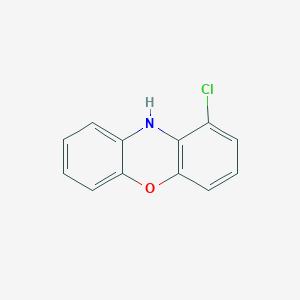

![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)
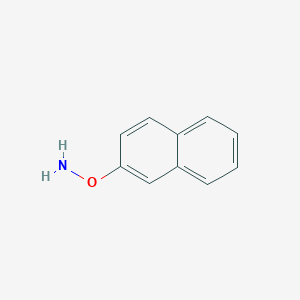
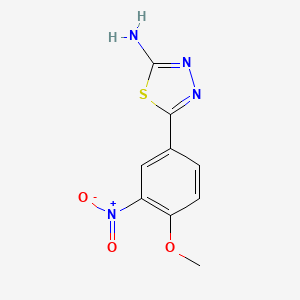
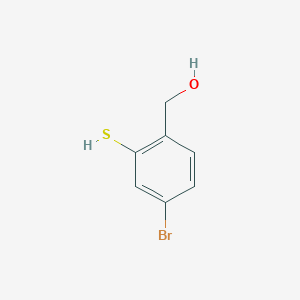
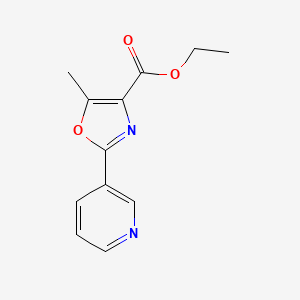
![(3R)-4,4-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13695492.png)
